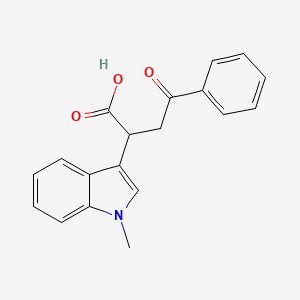

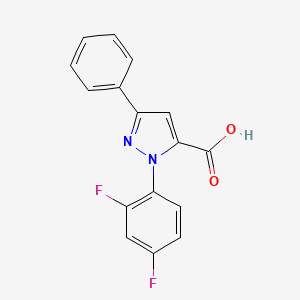

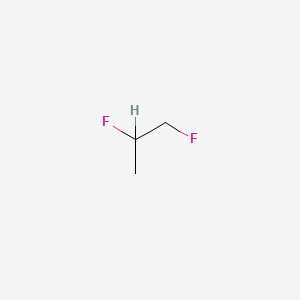

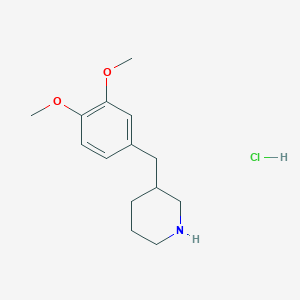

![molecular formula C4H2Cl2N2OS B3031754 N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine CAS No. 666257-91-6](/img/structure/B3031754.png)

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine

Vue d'ensemble

Description

The compound N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a chemical that features a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is related to various other thiazole derivatives that have been studied for their chemical properties and potential applications in different fields, such as medicinal chemistry and materials science.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving hydroxylamine. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride produced new cyclization products, indicating that hydroxylamine can act as a nucleophile in cyclization reactions with heterocyclic compounds . This suggests that a similar approach could potentially be used for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been characterized using various techniques. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was determined using X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . These methods can provide detailed information about the molecular geometry, conformational flexibility, and electronic structure, which are essential for understanding the behavior of the compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The reactivity of such compounds often involves the thiazole ring and can include halogenation, oximation, and cyclization reactions . The presence of functional groups such as hydroxylamine can further influence the chemical behavior, leading to the formation of oximes and other nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties of a related compound were calculated to understand its properties in the ground state . These theoretical studies can provide insights into the reactivity, stability, and potential applications of this compound.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine derivatives have been used in 1,3-dipolar cycloaddition reactions, leading to the formation of benzimidazoles and isoxazoles, with a unique observation of the azole ring opening in specific cases. This indicates its utility in the synthesis of complex chemical structures (Azzaoui et al., 2006).

The compound was also involved in the microwave-assisted synthesis of thiazolidinone analogues, showing its role in facilitating rapid and efficient chemical synthesis processes (Adhikari et al., 2012).

Moreover, it was used in synthesizing a new [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivative, showcasing its utility in the creation of novel molecular structures with potential applications (Szczepański et al., 2020).

Bioactive Properties and Applications

A study reported the synthesis of novel thiazole-based heterocycles from this compound derivatives and evaluated their in-vitro cytotoxicity and antimicrobial activities. The findings suggest that these compounds have promising bioactive properties, with potential applications in pharmaceuticals and biotechnology (El-Mawgoud, 2019).

Another study synthesized and evaluated novel spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones for antimicrobial activity, indicating the role of this compound derivatives in developing bioactive agents with potential medicinal applications (Thadhaney et al., 2010).

Additionally, this compound derivatives were involved in synthesizing thiadiazole derivatives with dyeing and antimicrobial activities, further emphasizing their role in creating compounds with significant bioactivity (Amine et al., 2012).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The exact interaction would depend on the specific structure of the derivative and the nature of the target.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways . They may activate or inhibit these pathways, leading to a range of downstream effects

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine, like other thiazole derivatives, can be influenced by various environmental factors . These factors could include the physiological environment, such as pH and temperature, as well as the presence of other molecules that could interact with the compound .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJDEBDHPLBYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C1=C(N=C(S1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381133 | |

| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

666257-91-6 | |

| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

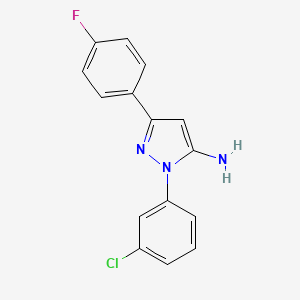

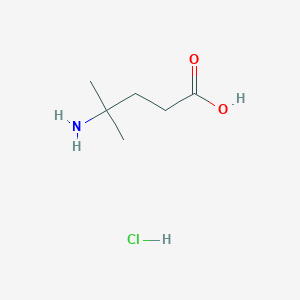

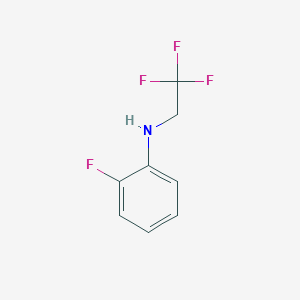

![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)